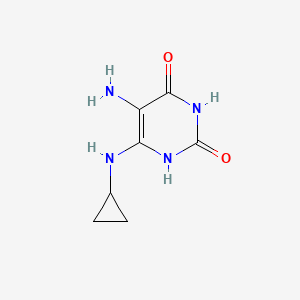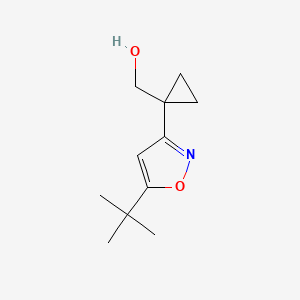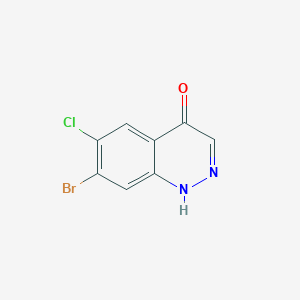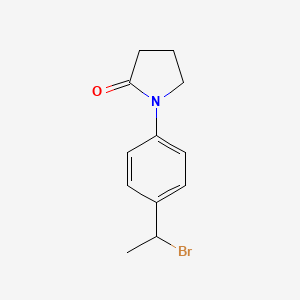
5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base, such as sodium methoxide in butanol, which promotes the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce various substituted pyrimidines.
Applications De Recherche Scientifique
5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar pyrimidine core and exhibits comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a fused pyrimidine ring system, known for its antiproliferative and antimicrobial properties.
Uniqueness: 5-Amino-6-(cyclopropylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclopropylamino group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
5-amino-6-(cyclopropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N4O2/c8-4-5(9-3-1-2-3)10-7(13)11-6(4)12/h3H,1-2,8H2,(H3,9,10,11,12,13) |
Clé InChI |
MNVIPOGMBYTJFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C(=O)NC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)








![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)


